molecular formula C24H32NaO4 B586368 Drospirenone Acid Sodium Salt CAS No. 1393356-37-0

Drospirenone Acid Sodium Salt

Katalognummer B586368
CAS-Nummer: 1393356-37-0
Molekulargewicht: 407.506
InChI-Schlüssel: VFGQSXFVMIAZCL-LCFPDAFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Drospirenone is a synthetic progestin commonly found in oral contraceptive pills for the prevention of pregnancy and other conditions . It is a progestin used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) . It is an agonist of the PR and an antagonist of the MR and AR, hence it is a progestogen, antimineralocorticoid, and antiandrogen .


Synthesis Analysis

The earliest synthesis of drospirenone was published by Schering AG in 1982. The synthesis commenced with compound 128, obtained from 3β-hydroxy-5,15-androstadien-17-one by Corey cyclopropanation. Microbial hydroxylation of 128 gave diol 129, which was mono-pivaloylated at the less-hindered hydroxyl group, to give allylic alcohol 130 .


Molecular Structure Analysis

Drospirenone has a molecular formula of C24H30O3 . Its molecular weight is 366.5 g/mol . The InChI is InChI=1S/C24H30O3/c1-22-6-3-12 (25)9-17 (22)13-10-14 (13)20-16 (22)4-7-23 (2)21 (20)15-11-18 (15)24 (23)8-5-19 (26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 .


Physical And Chemical Properties Analysis

Drospirenone has a density of 1.3±0.1 g/cm3, a boiling point of 552.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.3±3.0 kJ/mol and a flash point of 241.6±30.2 °C .

Wissenschaftliche Forschungsanwendungen

Bioequivalence Studies

Drospirenone is a component of common birth control formulations. A highly selective and sensitive analytical method for the analysis of drospirenone in human plasma has been developed for use in bioequivalence studies . This method involves the use of solid-phase extraction (SPE) and UPLC-MS/MS methodologies .

Analysis of Synthetic Hormones

Drospirenone is used in the analysis of synthetic hormones. Sample preparation and chromatographic techniques have been developed for the analysis of two synthetic hormones, drospirenone and ethinyl estradiol . Mixed-mode SPE is employed to more selectively separate drospirenone and ethinyl estradiol from matrix components .

Drug Discovery

Drospirenone is used in drug discovery, particularly in the development of drugs containing a spirocycle . Spirocycles are becoming increasingly popular in drug discovery due to their three-dimensional, high-F sp3 motifs .

Synthesis of Approved Drugs

Drospirenone is used in the synthesis of approved drugs. It is used in the synthesis of drugs containing a spirocycle, which are becoming increasingly popular due to their three-dimensional, high-F sp3 motifs .

Antihypertensive Effects

Drospirenone exhibits antihypertensive effects. It counteracts the salt- and water-retaining effects of estrogen and causes natriuresis, which leads to a reduction in blood pressure .

Natriuretic Effects

Drospirenone exhibits natriuretic effects. It counteracts the salt- and water-retaining effects of estrogen and causes natriuresis .

Wirkmechanismus

Target of Action

Drospirenone Acid Sodium Salt, commonly known as Drospirenone, primarily targets the progesterone receptor (PR) and the mineralocorticoid receptor (MR) . It binds with high affinity to these receptors, exerting its effects as a progestin and antimineralocorticoid . It also has lower affinity for the androgen receptor (AR), and very low affinity for the glucocorticoid receptor (GR) .

Mode of Action

As an agonist of the PR, Drospirenone mimics the action of natural progesterone . It also exerts anti-mineralocorticoid activity by blocking aldosterone receptors, leading to increased sodium and water excretion . This makes it an analog of the diuretic spironolactone . Studies have also shown that Drospirenone exhibits antiandrogenic activity .

Biochemical Pathways

Its anti-mineralocorticoid activity suggests it may influence pathways related to sodium and water homeostasis . Its antiandrogenic activity also implies potential effects on androgen-dependent pathways .

Pharmacokinetics

Drospirenone exhibits a bioavailability of 66–85% . It is primarily metabolized in the liver, mostly through CYP450-independent processes such as reduction, sulfation, and cleavage of the lactone ring, with some contribution from CYP3A4 . The major metabolites of Drospirenone are Drospirenone acid and 4,5-dihydrodrospirenone 3-sulfate . The elimination half-life of Drospirenone is approximately 25–33 hours , and it is excreted via urine and feces .

Result of Action

The primary result of Drospirenone’s action is the prevention of pregnancy, achieved by suppressing ovulation . In addition to its contraceptive effects, Drospirenone is used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) . It also opposes estrogen-induced salt and water retention and maintains or slightly reduces body weight .

Action Environment

The efficacy and stability of Drospirenone can be influenced by various environmental factors. For instance, certain medications may decrease its serum concentration, potentially reducing its efficacy . Furthermore, its metabolism and excretion can be affected by individual variations in liver function and renal function .

Zukünftige Richtungen

Drospirenone has been synthesized as an analogue of spironolactone with the aim of producing a fourth-generation progestogen . A drospirenone-only formulation has been introduced for contraception . The advantages of drospirenone in hormonal contraception and treatment of menopausal symptoms have been demonstrated for all the formulations described .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Drospirenone Acid Sodium Salt involves the conversion of Drospirenone into its acid form followed by the reaction with sodium hydroxide to form the sodium salt of the acid.", "Starting Materials": [ "Drospirenone", "Sodium hydroxide", "Acetic acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Drospirenone is dissolved in acetic acid and methanol mixture", "The solution is refluxed to obtain Drospirenone acid", "The Drospirenone acid is dissolved in diethyl ether", "Sodium hydroxide solution is added to the Drospirenone acid solution", "The mixture is stirred and allowed to react", "The organic layer is separated and washed with water", "The solvent is evaporated to obtain Drospirenone Acid Sodium Salt" ] }

CAS-Nummer

1393356-37-0

Produktname

Drospirenone Acid Sodium Salt

Molekularformel

C24H32NaO4

Molekulargewicht

407.506

InChI

InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1

InChI-Schlüssel

VFGQSXFVMIAZCL-LCFPDAFPSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na]

Synonyme

[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.